molecular formula C11H14O3 B1334435 2-(2,3-Dimethylphenoxy)propanoic acid CAS No. 22504-84-3

2-(2,3-Dimethylphenoxy)propanoic acid

Cat. No. B1334435
CAS RN: 22504-84-3
M. Wt: 194.23 g/mol
InChI Key: OMPCOTDSWVBJCH-UHFFFAOYSA-N
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Description

The compound of interest, 2-(2,3-Dimethylphenoxy)propanoic acid, is a chemical entity that can be associated with various research areas, including organic synthesis, photolysis reactions, and the study of molecular structures and conformations. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and methodologies that could be relevant for its analysis.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including condensation, hydrogenation, and oxidation processes. For instance, the preparation of 2,2-dimethylolpropanoic acid involved mixed aldol condensation and oxidation from formaldehyde and propaldehyde . Similarly, the synthesis of 2-cyano 3-(4 dimethylaminophenyl) prop 2-enoic acid was achieved through the condensation of 4-dimethylaminobenzaldehyde and methyl cyanoacetate . These methods could potentially be adapted for the synthesis of 2-(2,3-Dimethylphenoxy)propanoic acid by considering the appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure and conformation of compounds can be elucidated using techniques such as X-ray diffraction analysis, as demonstrated in the study of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives . The crystal structures provided insights into the conformation of the amine fragments and the overall molecular arrangement. Such structural analyses are crucial for understanding the properties and reactivity of a compound like 2-(2,3-Dimethylphenoxy)propanoic acid.

Chemical Reactions Analysis

The behavior of compounds under various conditions can be studied through their participation in chemical reactions. For example, the photolysis of 3-(hydroxymethyl)benzophenone in different solvents led to the formation of various reactive intermediates and long-lived light-absorbing transient species . Acid treatment of certain phenolic compounds resulted in the formation of diarylpropanones . These studies highlight the importance of understanding the reaction mechanisms and the conditions that influence the reactivity of compounds, which would be relevant for the analysis of 2-(2,3-Dimethylphenoxy)propanoic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be characterized using various analytical techniques. For instance, the separation of stereo isomers was achieved using reverse phase high-performance liquid chromatography (HPLC) . The electronic properties and thermal stability of synthesized compounds were analyzed using spectroscopic and thermal analysis methods . These techniques could be applied to determine the properties of 2-(2,3-Dimethylphenoxy)propanoic acid, such as its stability, solubility, and optical activity.

Scientific Research Applications

  • Chemical Synthesis and Molecular Structure Studies :

    • Hogale et al. (1995) outlined the synthesis of new Benzofuro(2,3-c)pyrazol-3(1H)-ones using 2-(2,4-Dimethylphenoxy)propionic acid, showcasing its role in the formation of complex organic compounds Hogale, Shirke, & Kharade, 1995.
    • Nitek et al. (2020) conducted conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives, contributing to the understanding of molecular structures in different environments Nitek, Kania, Marona, Waszkielewicz, & Żesławska, 2020.
  • Development of Chiral Stationary Phases :

    • Chen et al. (2011) synthesized chiral selectors from D-tartaric acid, including (2S,3S)-2,3-Bis(3,5-dimethylphenylcarbonyloxy)-3-(benzyloxycarbonyl)-propanoic acid, for enhanced enantioseparation in chiral stationary phases (CSPs), indicating its application in chromatography Chen, Li, Xiao, Chen, Li, & Bai, 2011.
  • Resin Synthesis and Thermal Imaging Applications :

    • An et al. (2015) focused on the synthesis of a water-soluble thermo-sensitive resin using 3-(dimethylamino)propanoic acid, a related compound, showcasing potential applications in thermal laser imaging An, Yu, Pu, & Li, 2015.
  • Structural Studies and Anticonvulsant Applications :

    • Kamiński et al. (2016) synthesized hybrid anticonvulsants from 3-methyl- and 3,3-dimethyl-(2,5-dioxopyrrolidin-1-yl)propanoic or butanoic acids, combining chemical fragments of known antiepileptic drugs, indicating its relevance in drug development Kamiński, Zagaja, Rapacz, Łuszczki, Andres-Mach, Abram, & Obniska, 2016.
  • Crystallographic Analyses :

    • Linden et al. (2006) investigated the crystal structure of macrocycles derived from 2-methyl-2-[(3-hydroxy-2-phenylpropanoyl)amino]propanoic acid, contributing to the understanding of molecular geometry and bonding Linden, Iliev, & Heimgartner, 2006.

Safety And Hazards

As with any chemical compound, handling “2-(2,3-Dimethylphenoxy)propanoic acid” requires appropriate safety measures. The compound should be stored in a well-ventilated place . Direct contact with the skin or eyes should be avoided, and inhalation of dust, mist, or vapors should be prevented .

properties

IUPAC Name

2-(2,3-dimethylphenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-7-5-4-6-10(8(7)2)14-9(3)11(12)13/h4-6,9H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMPCOTDSWVBJCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC(C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90397395
Record name 2-(2,3-dimethylphenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-Dimethylphenoxy)propanoic acid

CAS RN

22504-84-3
Record name 2-(2,3-Dimethylphenoxy)propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22504-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,3-dimethylphenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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